5-Carboxy-2-fluorocinnamic acid

描述

5-Carboxy-2-fluorocinnamic acid is a useful research compound. Its molecular formula is C10H7FO4 and its molecular weight is 210.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-Carboxy-2-fluorocinnamic acid is a derivative of cinnamic acid, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

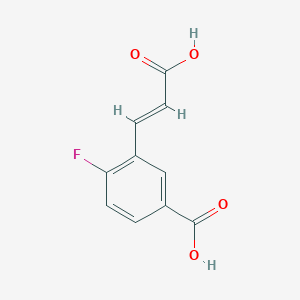

This compound features a carboxylic acid group and a fluorine atom on the cinnamic acid backbone. Its molecular formula is , and it can be represented structurally as follows:

The addition of a fluorine atom at the 2-position and a carboxylic acid group at the 5-position enhances its interaction with biological targets, potentially influencing its pharmacological properties.

Biological Activity

1. Antimicrobial Properties:

Research indicates that cinnamic acid derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

2. Anti-inflammatory Effects:

Cinnamic acid derivatives have been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The structural modifications in this compound may enhance this activity, contributing to its therapeutic potential in inflammatory diseases .

3. Anticancer Activity:

Several studies have explored the anticancer effects of cinnamic acid derivatives. For instance, compounds related to this compound have demonstrated cytotoxicity against various cancer cell lines. In vitro studies revealed that these compounds can induce apoptosis in cancer cells, suggesting their role as potential chemotherapeutic agents .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition: The presence of the fluorine atom may enhance binding affinity to enzymes involved in metabolic pathways, leading to altered cellular responses.

- Cell Signaling Modulation: By interacting with cell surface receptors, this compound may influence signaling pathways that regulate cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Scavenging: Some studies suggest that cinnamic acid derivatives can scavenge ROS, thereby protecting cells from oxidative stress .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study Example

One notable study investigated the cytotoxic effects of this compound on human breast cancer (MCF-7) cells. The compound exhibited an IC50 value of approximately 25 µM, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin (IC50 = 15 µM). This suggests that structural modifications in cinnamic acids can enhance their efficacy against specific cancer types .

科学研究应用

Medicinal Chemistry

Anticancer Activity

5-Carboxy-2-fluorocinnamic acid has been investigated for its potential anticancer properties. Research indicates that cinnamic acid derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, structural modifications, including fluorination, enhance the compound's ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antibacterial Properties

Fluorinated compounds, including this compound, have shown promising antibacterial activity. A study on novel fluorinated 2-styrylchromones demonstrated that such compounds were effective against Gram-positive and Gram-negative bacteria, with potential applications in developing new antibiotics . The presence of the carboxylic acid group is crucial for the antibacterial activity, as it facilitates interaction with bacterial cell membranes.

Biochemical Applications

Enzyme Inhibition

this compound has been identified as a selective inhibitor of protein tyrosine phosphatases (PTPs), which are critical in various signaling pathways. Inhibitors like this compound can modulate cellular processes and have implications in treating diseases such as cancer and diabetes. A study highlighted how a library of compounds, including derivatives of this compound, was screened for PTP inhibition using high-throughput assays, revealing its potential as a lead compound in drug development .

Biodegradation Studies

In environmental science, the biodegradation of fluorinated compounds is crucial for understanding their ecological impact. Research has shown that certain microbial strains can metabolize fluorinated cinnamic acids into less harmful products. For example, strains capable of degrading 4-fluorocinnamic acid have been isolated, indicating that similar pathways may exist for this compound . This aspect is vital for assessing the environmental fate of these compounds.

Chemical Synthesis

Synthesis of Advanced Materials

The carboxylic acid functionality in this compound allows it to serve as a versatile building block in organic synthesis. It can be utilized in the synthesis of polymers and other materials with specific properties tailored for applications in electronics and pharmaceuticals . The ability to modify this compound further enhances its utility in creating novel materials.

Case Studies

属性

IUPAC Name |

3-[(E)-2-carboxyethenyl]-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO4/c11-8-3-1-7(10(14)15)5-6(8)2-4-9(12)13/h1-5H,(H,12,13)(H,14,15)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVADZLSLLXTDY-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(=O)O)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。